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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzofuran

Cat. No.: B15337381

In-depth Technical Guide: 4-Fluoro-3-
methylbenzofuran

Disclaimer: Publicly available experimental data on the specific chemical properties, structure,
and biological activity of 4-Fluoro-3-methylbenzofuran is limited. This guide provides
predicted data based on computational models and outlines a plausible synthetic methodology
based on established benzofuran synthesis protocols. The information herein is intended for
research and development professionals and should be used as a theoretical reference.

Core Chemical Properties and Structure

While experimental data is not readily available, the fundamental properties of 4-Fluoro-3-
methylbenzofuran can be estimated using computational chemistry models. These predicted
values offer a preliminary understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of 4-Fluoro-3-methylbenzofuran
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Property Value

Molecular Formula CoH7FO

Molecular Weight 150.15 g/mol

IUPAC Name 4-Fluoro-3-methyl-1-benzofuran

SMILES Cclc(F)ccc2oc=ccl2

InChi Key Predicted: BZYJVKQJCVHMGH-
UHFFFAOYSA-N

CAS Number Not assigned

Predicted Boiling Point ~190-210 °C

Predicted Melting Point Not available

Predicted LogP ~2.5-3.0

Predicted Solubilit Poorly soluble in water; Soluble in organic
redicted Solubili
Y solvents like ethanol, ether, and methanol.[1]

Structural Elucidation

The structure of 4-Fluoro-3-methylbenzofuran consists of a bicyclic system where a furan
ring is fused to a benzene ring. A fluorine atom is substituted at the 4-position and a methyl
group at the 3-position of the benzofuran core.

Key Structural Features:
e Benzofuran Core: A planar, aromatic heterocyclic system.

o Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position
is expected to influence the electron density distribution of the benzene ring and potentially
impact the molecule's reactivity and biological interactions.

o Methyl Substitution: The methyl group at the 3-position of the furan ring can affect the steric
and electronic properties of the molecule.
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Proposed Synthesis Methodology

A plausible synthetic route for 4-Fluoro-3-methylbenzofuran can be conceptualized based on
established methods for benzofuran synthesis, such as the Perkin rearrangement or
intramolecular cyclization reactions. One potential approach involves the reaction of a
substituted phenol with an a-halo ketone followed by cyclization.

Hypothetical Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific
synthesis of 4-Fluoro-3-methylbenzofuran.

Materials:

¢ 2-Fluoro-6-methylphenol

e Chloroacetone

e Potassium carbonate (K2COs)

e Acetone (anhydrous)

e Polyphosphoric acid (PPA)

» Dichloromethane

» Saturated sodium bicarbonate solution
e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o O-Alkylation: To a solution of 2-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add
potassium carbonate (1.5 eq) and chloroacetone (1.2 eq).
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» Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

» Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate, 1-(2-
fluoro-6-methylphenoxy)propan-2-one.

 Intramolecular Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) at
80-100 °C.

« Stir the mixture at this temperature for 2-4 hours.

e Cool the reaction mixture and carefully pour it onto crushed ice.

o Extract the aqueous mixture with dichloromethane (3 x 50 mL).

e Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-3-
methylbenzofuran.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical
techniques:

e 1H and 3C NMR Spectroscopy: To determine the chemical structure and confirm the
positions of the substituents.

e Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

» IR Spectroscopy: To identify the functional groups present in the molecule.
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Potential Sighaling Pathways and Biological Activity

Due to the lack of specific studies on 4-Fluoro-3-methylbenzofuran, there is no information
available regarding its interaction with any signaling pathways or its specific biological activities.
However, the benzofuran scaffold is a common motif in many biologically active compounds,
and fluorinated organic molecules often exhibit unique pharmacological properties. Therefore, it
is plausible that 4-Fluoro-3-methylbenzofuran could be investigated for a range of biological

activities.

Logical Relationship of Key Information

The following diagram illustrates the logical flow from the core chemical identity of 4-Fluoro-3-
methylbenzofuran to its potential synthesis and characterization.
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Figure 1: Conceptual Workflow for 4-Fluoro-3-methylbenzofuran

Click to download full resolution via product page

Conceptual workflow for 4-Fluoro-3-methylbenzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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